molecular formula C22H21ClFN7O2 B2963931 C22H21ClFN7O2 CAS No. 921135-06-0

C22H21ClFN7O2

Cat. No.: B2963931
CAS No.: 921135-06-0
M. Wt: 469.91
InChI Key: MFMKGLZQFDPHFM-UHFFFAOYSA-N
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Description

C₂₂H₂₁ClFN₇O₂ is a heterocyclic organic compound characterized by a chlorophenyl group, a fluorinated substituent, and a pyridine-like core structure. The presence of chlorine (Cl) and fluorine (F) atoms likely enhances its binding affinity and metabolic stability, common strategies in drug design . The molecular complexity (7 nitrogen atoms, 2 oxygen atoms) implies moderate solubility and challenges in synthesis, necessitating optimization of reaction conditions .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN7O2/c1-14-11-30-18-19(26-21(30)29(14)9-4-8-28-10-7-25-13-28)27(2)22(33)31(20(18)32)12-15-16(23)5-3-6-17(15)24/h3,5-7,10-11,13H,4,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMKGLZQFDPHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through several steps starting from 2-cyanopyridine . The synthesis involves the following key steps:

    Ritter Reaction: Conversion of 2-cyanopyridine to an amide.

    Benzyl Alkylation: Introduction of a halogenated benzene ring.

    Cyclization: Formation of the tricyclic structure using phosphorus oxychloride.

    McMurry Reaction: Final step to produce Loratadine.

Industrial Production Methods

In industrial settings, Loratadine is produced using optimized reaction conditions to ensure high yield and purity. The process involves:

    Solvent Selection: Use of solvents like toluene and methanol.

    Temperature Control: Maintaining specific temperatures for each reaction step.

    Purification: Crystallization and recrystallization to obtain pure Loratadine.

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes various chemical reactions, including:

    Oxidation: Conversion to its active metabolite, desloratadine.

    Reduction: Reduction of the nitro group in intermediates during synthesis.

    Substitution: Halogenation and alkylation during synthesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides and halogenating agents.

Major Products

    Desloratadine: Active metabolite formed through oxidation.

    Intermediate Compounds: Various intermediates formed during synthesis.

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying antihistamine activity.

    Biology: Investigated for its effects on histamine receptors and immune response.

    Medicine: Widely used in the treatment of allergic rhinitis and chronic urticaria.

    Industry: Incorporated into various pharmaceutical formulations.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This prevents histamine from binding to its receptors, thereby reducing symptoms of allergic reactions such as itching, swelling, and redness. The molecular targets include histamine H1 receptors located on the surface of various cells, including mast cells and basophils.

Comparison with Similar Compounds

Key Findings:

  • Lipophilicity : C₂₂H₂₁ClFN₇O₂ exhibits higher LogP (3.12) than C₈H₅F₃N₂ (2.44), likely due to its larger aromatic system and chloro substituent, enhancing membrane permeability but reducing aqueous solubility .
  • CYP Inhibition : Unlike C₈H₅F₃N₂, which selectively inhibits CYP1A2, C₂₂H₂₁ClFN₇O₂ shows moderate CYP3A4 inhibition, posing a higher risk of drug-drug interactions .
  • Synthesis Complexity : The synthetic accessibility score (2.8) indicates moderate difficulty, comparable to C₂₀H₂₂FN₇O₂S (2.5), but more challenging than C₈H₅F₃N₂ (1.43) due to multiple reactive sites .

Research Findings and Implications

  • Bioavailability : The high H-bond acceptor count (9) and molecular weight (>450 g/mol) may limit C₂₂H₂₁ClFN₇O₂’s oral bioavailability, a common issue with nitrogen-rich compounds.
  • Structural Optimization : Replacing the chlorophenyl group with a trifluoromethyl moiety (as in C₈H₅F₃N₂) could improve solubility (0.15 → 0.196 mg/mL) without compromising target affinity .
  • Safety Profile : The absence of PAINS or Brenk alerts (similar to C₈H₅F₃N₂) suggests low risk of off-target reactivity, a critical advantage in drug development .

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